molecular formula C15H18O7 B152024 2-Oxo-6-dehydroxyneoanisatin CAS No. 128129-58-8

2-Oxo-6-dehydroxyneoanisatin

Cat. No. B152024
M. Wt: 310.3 g/mol
InChI Key: PKSKJUUWVGTFQJ-YLJFTQHESA-N
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Description

2-Oxo-6-dehydroxyneoanisatin is a naturally occurring compound that has attracted the attention of scientists due to its potential therapeutic properties. It is a member of the anisatin family of compounds, which are found in certain species of plants and fungi.

Scientific Research Applications

Neuroprotective Effects

A study on seco-prezizaane sesquiterpenoids, including 2-oxo-6-dehydroxyneoanisatinic acid, found that these compounds enhance the neurite outgrowth of NGF-mediated PC12 cells, indicating potential neuroprotective effects. The compounds were isolated from the fruits of Illicium lanceolatum and were shown to exhibit moderate neuroprotective effects against MPP+-induced PC12 cell damage (Nie et al., 2021).

Metabolic Significance

2-Oxo acid dehydrogenase complexes, which include 2-oxo-6-dehydroxyneoanisatin, play crucial roles in intermediary metabolism. They occupy key positions in metabolic processes, such as glycolysis, the citric acid cycle, and amino acid catabolism, indicating their significance in primary energy metabolism (Yeaman, 1989).

Enzymatic Regulation

Research on synthetic phosphonate and phosphinate analogs of 2-oxo acids, including 2-oxo-6-dehydroxyneoanisatin, highlights their role in modulating metabolism. These studies focus on their application in revealing functional interactions between 2-oxo acid dehydrogenase complexes and other components of metabolic networks in various cells and tissues (Artiukhov et al., 2016).

Implications in Oxidative Stress and DNA Damage

8-Oxo-7,8-dihydro-2′-deoxyguanosine, an oxidized derivative of DNA related to 2-oxo acids, serves as a biomarker of oxidative DNA damage. This indicates the potential role of 2-oxo compounds, like 2-oxo-6-dehydroxyneoanisatin, in studying oxidative stress and its impact on genetic material (松本 et al., 2006).

Therapeutic Potential in Respiratory Diseases

Targeting the OXE receptor, which interacts with 2-oxo acid metabolites, has been proposed as a novel therapy for asthma. This suggests that 2-oxo compounds like 2-oxo-6-dehydroxyneoanisatin may have potential therapeutic applications in treating eosinophilic diseases like asthma (Powell & Rokach, 2020).

properties

CAS RN

128129-58-8

Product Name

2-Oxo-6-dehydroxyneoanisatin

Molecular Formula

C15H18O7

Molecular Weight

310.3 g/mol

IUPAC Name

(2R,5S,7R,8S,11R)-5,11-dihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',3,10-trione

InChI

InChI=1S/C15H18O7/c1-6-8(16)3-15(20)13(6)4-9(22-11(18)10(13)17)7(2)14(15)5-21-12(14)19/h6-7,9-10,17,20H,3-5H2,1-2H3/t6-,7-,9-,10-,13?,14?,15-/m0/s1

InChI Key

PKSKJUUWVGTFQJ-YLJFTQHESA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC3([C@H](C(=O)C[C@]3(C14COC4=O)O)C)[C@H](C(=O)O2)O

SMILES

CC1C2CC3(C(C(=O)CC3(C14COC4=O)O)C)C(C(=O)O2)O

Canonical SMILES

CC1C2CC3(C(C(=O)CC3(C14COC4=O)O)C)C(C(=O)O2)O

synonyms

2-oxo-6-dehydroxyneoanisatin
2-oxo-6-deoxyneoanisatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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